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Cat. No.: B147659 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pivalamide (2,2-dimethylpropanamide), a simple amide distinguished by its sterically

demanding tert-butyl group, has emerged as a highly versatile and valuable building block in

organic synthesis.[1][2] Its unique structural and electronic properties are leveraged in a wide

array of applications, from directing group in C-H functionalization to a robust protecting group

and a precursor for complex heterocyclic systems.[1] This guide provides a comprehensive

overview of pivalamide's core applications, supported by quantitative data, detailed

experimental protocols, and mechanistic diagrams to facilitate its integration into synthetic

workflows.

Physicochemical and Spectroscopic Properties
Pivalamide is a white crystalline solid at room temperature.[3][4] The bulky tert-butyl group

significantly influences its physical properties, such as solubility and melting point, and plays a

crucial role in its synthetic applications by providing steric hindrance.[1]

Table 1: Physicochemical Properties of Pivalamide
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Property Value Reference

CAS Number 754-10-9 [2][3]

Molecular Formula C₅H₁₁NO [2][3]

Molar Mass 101.15 g/mol [2][3]

Melting Point 154-157 °C [2][4]

Boiling Point 212 °C [2][4]

Appearance
White to almost white

crystalline powder
[3][5]

Purity >98.0% (GC) [3][6]

Table 2: Spectroscopic Data for Pivalamide

Spectroscopy Characteristic Peaks Reference

¹H NMR (400 MHz, CDCl₃)

δ 1.23 (s, 9H, C(CH₃)₃), δ 5.21

(br, 1H, NH), δ 5.59 (br, 1H,

NH)

[4]

¹³C NMR (100 MHz, CDCl₃)
δ 27.7 (C(CH₃)₃), δ 38.7

(C(CH₃)₃), δ 181.6 (C=O)
[4]

FT-IR (KBr, cm⁻¹)

3398 (N-H stretch), 3205 (N-H

stretch), 2960 (C-H stretch),

1653 (C=O stretch, Amide I),

1624 (N-H bend, Amide II)

[4]

Synthesis of Pivalamide
Pivalamide can be readily synthesized from pivalic acid through the formation of a mixed

anhydride followed by amidation. This method is efficient and provides high yields of the

desired product.
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Materials: Pivalic acid, Tetrahydrofuran (THF), Triethylamine (Et₃N), Ethyl chloroformate, 1.0

M Ammonium chloride (NH₄Cl) aqueous solution, Ethyl acetate, Brine, Anhydrous

magnesium sulfate (MgSO₄).

Procedure:

To a solution of pivalic acid (1.0 eq.) in anhydrous THF at 0 °C, add triethylamine (3.0 eq.)

followed by the dropwise addition of ethyl chloroformate (1.4 eq.).

Stir the reaction mixture at 0 °C for 30 minutes to form the mixed anhydride.

Add a 1.0 M aqueous solution of NH₄Cl (1.5 eq.) to the mixture.

Continue stirring at 0 °C for an additional 30 minutes.

Quench the reaction by adding water.

Extract the mixture with ethyl acetate. The aqueous layer should be back-extracted with

ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the solution under reduced pressure.

The crude product can be purified by silica gel column chromatography (eluent: ethyl

acetate) to yield pivalamide as a colorless solid.

Pivalamide as a Directing Group in C-H
Functionalization
The pivalamide group is an effective directing group, particularly for the meta-C-H

functionalization of anilide substrates.[1] Its steric bulk and coordinating ability facilitate

regioselective reactions that are otherwise difficult to achieve. Copper-catalyzed reactions have

shown particular promise in this area.[1]
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Caption: Proposed catalytic cycle for copper-catalyzed meta-C-H arylation.

Table 3: Examples of Pivalamide-Directed C-H Functionalization

Substrate Reagent
Catalyst
System

Product Selectivity Reference

Pivanilides
Diaryliodoniu

m salts
Cu(OTf)₂

meta-Aryl

Pivanilides
meta [1]

Pivanilides

Alkenyl

iodonium

salts

Copper

catalyst

meta-Alkenyl

Pivanilides
meta [1]

N-(quinolin-8-

yl)pivalamide

N-

Bromosuccini

mide (NBS)

Iron(III)

catalyst

N-(5-

bromoquinoli

n-8-

yl)pivalamide

C5-H

bromination
[1]

Note: This is a representative protocol based on literature descriptions. Specific conditions

may vary.

Materials: Pivanilide substrate (1.0 eq.), Diaryliodonium salt (1.5 eq.), Copper(II)

trifluoromethanesulfonate (Cu(OTf)₂, 10 mol%), Solvent (e.g., 1,2-dichloroethane).

Procedure:
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In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the

pivanilide substrate, diaryliodonium salt, and Cu(OTf)₂.

Add the anhydrous solvent via syringe.

Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100-120 °C)

for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

Upon completion, cool the reaction to room temperature and dilute with an organic solvent

like ethyl acetate.

Wash the solution with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the residue by flash column chromatography on silica gel to obtain the meta-

arylated product.

Pivalamide as a Protecting Group for Amines
The pivaloyl group (Piv) is frequently used to protect primary and secondary amines.[7] The

resulting pivalamide is stable under various conditions, including mild acid and base.[7] Its

steric hindrance makes it resistant to many nucleophiles and bases, yet it can be removed

under specific hydrolytic conditions.
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Caption: General workflow for amine protection and deprotection using pivalamide.

Materials: Amine (1.0 eq.), Pivaloyl chloride (1.1-1.3 eq.), Anhydrous solvent (e.g.,

Dichloromethane, THF, or Pyridine), Base (e.g., Triethylamine or Pyridine, 1.2-1.5 eq.).

Procedure:

Dissolve the amine in the anhydrous solvent in a dry, round-bottom flask under an inert

atmosphere.

Add the base to the solution.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add pivaloyl chloride dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by

TLC.

Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b147659?utm_src=pdf-body-img
https://www.benchchem.com/product/b147659?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous

NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the pivalamide.

Note: This mild method is particularly useful for sensitive substrates where harsh acidic or

basic conditions are not tolerated.[7]

Materials: Pivalamide substrate (1.0 eq.), Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 0.2

eq.), Methanol (MeOH).

Procedure:

Dissolve the 2-pivalamido substrate in methanol.

Add Fe(NO₃)₃·9H₂O to the solution.

Stir the reaction mixture at room temperature for 24 hours.

Monitor the reaction for the disappearance of the starting material by TLC.

Once complete, remove the solvent under reduced pressure.

Triturate the residue with a suitable solvent (e.g., ethanol) to precipitate or isolate the free

amine product.

Pivalamide as a Precursor in Heterocyclic Synthesis
Pivalamide and its derivatives are valuable precursors for constructing nitrogen-containing

heterocycles.[1] They can be used to synthesize ligands, enzyme inhibitors, and other

pharmacologically active compounds.[1][8]

Quinolin-8-amine
+ Pivaloyl Chloride

+ Base
N-(quinolin-8-yl)pivalamide

+ NBS
+ Fe(III) catalyst

N-(5-bromoquinolin-8-yl)pivalamide
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Caption: Synthetic route to a functionalized quinoline via a pivalamide intermediate.

Part A: Synthesis of N-(quinolin-8-yl)pivalamide

React substituted quinolin-8-amine with pivaloyl chloride in the presence of a base like

triethylamine to afford the corresponding N-(quinolin-8-yl)pivalamide.[1] Purification is

typically achieved by column chromatography.

Part B: Iron(III)-Catalyzed C5-H Bromination

In a suitable solvent such as water, dissolve N-(quinolin-8-yl)pivalamide (1.0 eq.).

Add N-bromosuccinimide (NBS) as the bromine source and a catalytic amount of an

Iron(III) salt.[1] An oxidant may also be required.

Stir the reaction at mild conditions (e.g., room temperature) until completion, as monitored

by TLC.

The reaction provides regioselective bromination at the C5 position of the quinoline ring.[1]

Work-up typically involves extraction with an organic solvent, washing, drying, and

purification by chromatography or recrystallization to yield the 5-halogenated product.[1]

In conclusion, pivalamide's unique steric and electronic characteristics make it a powerful tool

in the arsenal of the modern synthetic chemist. Its utility as a directing group enables novel C-H

functionalization strategies, its robustness as a protecting group allows for complex multi-step

syntheses, and its role as a precursor facilitates the construction of valuable heterocyclic

scaffolds. The protocols and data presented herein offer a practical guide for leveraging

pivalamide as a key building block in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b147659
https://en.wikipedia.org/wiki/Pivalamide
https://cymitquimica.com/products/3B-P0819/pivalamide/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5783553.htm
https://www.guidechem.com/supply/754-10-9.html
https://www.tcichemicals.com/OP/en/p/P0819
http://electronicsandbooks.com/edt/manual/Magazine/T/Tetrahedron%20Letters%20UK/2004/issue_29/5643-5644.pdf
https://www.researchgate.net/publication/362204361_Design_and_synthesis_of_novel_heterocyclic_pivalamide_ligands_and_their_copperII_complexes_Structure_BSADNA_interactions_and_SOD_synzyme_activity
https://www.benchchem.com/product/b147659#pivalamide-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b147659#pivalamide-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b147659#pivalamide-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b147659#pivalamide-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b147659?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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